molecular formula C34H36Cl2N10Ru B13148010 (2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride

(2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride

Cat. No.: B13148010
M. Wt: 756.7 g/mol
InChI Key: KYDSMLFCSOQOTC-UHFFFAOYSA-L
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Description

(2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride (CAS: 1821168-34-6) is a ruthenium(II) coordination complex featuring two 2,2'-bipyridyl (bpy) ligands, one 2,2'-bis(4-tert-butylpyridine) ligand, and two chloride counterions . The tert-butyl substituents on the pyridine rings introduce steric bulk and electron-donating effects, which modulate the complex’s solubility, stability, and electronic properties. This compound is primarily used in photophysical studies and catalysis due to its tunable redox behavior and ligand-based luminescence .

Properties

Molecular Formula

C34H36Cl2N10Ru

Molecular Weight

756.7 g/mol

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride

InChI

InChI=1S/C18H24N2.2C8H6N4.2ClH.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h7-12H,1-6H3;2*1-6H;2*1H;/q;;;;;+2/p-2

InChI Key

KYDSMLFCSOQOTC-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride typically involves the coordination of ruthenium with 2,2’-bipyridyl and 2,2’-bis (4-tert-butylpyridine) ligands. The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM). The reaction mixture is heated to facilitate the coordination process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions may produce ruthenium(II) complexes .

Scientific Research Applications

(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride has a wide range of scientific research applications, including:

    Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.

    Biology: Employed in bioimaging and as a probe for studying biological processes.

    Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.

    Industry: Utilized in the development of light-emitting devices and solar cells.

Mechanism of Action

The mechanism by which (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. The compound can undergo photoinduced electron transfer, which is crucial for its role as a photosensitizer. The pathways involved include the generation of reactive oxygen species, which can induce cell damage in photodynamic therapy .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below highlights key structural and electronic distinctions between the target compound and analogous Ru(II) complexes:

Compound Name Ligands Key Features
(2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride 2 × 2,2'-bipyridyl; 1 × 2,2'-bis(4-tert-butylpyridine) Steric bulk from tert-butyl groups enhances solubility in organic solvents . Electron-donating substituents stabilize Ru(II) oxidation state.
Tris(2,2'-bipyridine)ruthenium(II) dichloride (Ru(bpy)₃²⁺) 3 × 2,2'-bipyridyl High luminescence quantum yield; widely used in light-driven applications . Lacks steric hindrance, leading to faster ligand substitution kinetics.
cis-Dichlorobis(1,10-phenanthroline)ruthenium(II) 2 × 1,10-phenanthroline Rigid, planar ligands improve π-conjugation and photostability . Higher molar absorptivity in visible spectrum compared to bipyridyl complexes.
[Ru(dcbpyH₂)₂(NCS)₂] (N3 dye) 2 × 4,4'-dicarboxy-2,2'-bipyridine; 2 × thiocyanate Carboxy groups enable anchoring to TiO₂ surfaces; critical for dye-sensitized solar cells (DSSCs) .

Photophysical and Electrochemical Properties

  • Absorption/Emission : The tert-butyl groups in the target compound red-shift absorption maxima compared to Ru(bpy)₃²⁺ due to increased electron density on the Ru center. Emission intensity is lower than Ru(bpy)₃²⁺ but higher than complexes with electron-withdrawing ligands .
  • Quantum Yield : Ru(bpy)₃²⁺ exhibits a photoluminescence quantum yield (Φ) of ~0.062 in aqueous solution, while the target compound’s Φ is reduced to ~0.04 due to steric quenching .

Biological Activity

Ruthenium complexes, particularly those containing bipyridyl ligands, have garnered significant interest in medicinal chemistry due to their potential as anticancer agents and photodynamic therapy (PDT) photosensitizers. The compound (2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride exemplifies this class of compounds, showcasing promising biological activities including cytotoxicity and reactive oxygen species (ROS) generation.

Structure and Synthesis

The structure of the compound consists of a ruthenium center coordinated to bipyridyl ligands and chlorides. The incorporation of bulky tert-butyl groups enhances the solubility and stability of the complex in biological environments. The synthesis typically involves the reaction of ruthenium precursors with the respective ligands under controlled conditions, leading to the formation of stable octahedral complexes.

Cytotoxicity

Numerous studies have evaluated the cytotoxic effects of ruthenium complexes on various cancer cell lines. For instance, a study demonstrated that complexes with 2,2'-bipyridine exhibited significant cytotoxicity against L6 cells, a model for muscle cells. The mechanism was attributed to the generation of ROS upon light irradiation, which induced oxidative stress leading to cell death .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Complex NameCell LineIC50 (µM)Mechanism of Action
Complex AMCF-7 (Breast)5.0ROS generation and DNA damage
Complex BU-118MG (Glioma)7.5Inhibition of thioredoxin reductase
Complex CL610.0Apoptosis via oxidative stress

The biological activity of these complexes often involves several mechanisms:

  • Reactive Oxygen Species Generation : Upon irradiation, these complexes can produce ROS which are critical in inducing apoptosis in cancer cells .
  • DNA Interaction : Studies indicate that these complexes can bind to DNA, leading to strand breaks and subsequent cell cycle arrest .
  • Protein Binding : Binding to serum proteins such as bovine serum albumin (BSA) has been noted, which may influence the pharmacokinetics and bioavailability of the drugs .

Study 1: Photodynamic Therapy

A recent investigation focused on the potential use of this ruthenium complex in PDT. The study highlighted its ability to generate singlet oxygen upon light activation, which is crucial for effective PDT. The complex demonstrated enhanced cytotoxic effects in combination with light exposure compared to dark conditions .

Study 2: Anticancer Efficacy

Another study assessed the antiproliferative effects of several ruthenium complexes against MCF-7 and U-118MG cell lines. The results indicated that certain derivatives exhibited lower IC50 values over time, suggesting time-dependent cytotoxicity that could be exploited in therapeutic applications .

Q & A

Q. Table 2: ECL Optimization Strategies

StrategyOutcomeReference
Silica Nanoparticle Encapsulation2× higher signal stability
Nafion CoatingPrevents electrode fouling

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